2-(3-Bromo-2-methylpropyl)-5-chlorothiophene 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17627163
InChI: InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3
SMILES:
Molecular Formula: C8H10BrClS
Molecular Weight: 253.59 g/mol

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene

CAS No.:

Cat. No.: VC17627163

Molecular Formula: C8H10BrClS

Molecular Weight: 253.59 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene -

Specification

Molecular Formula C8H10BrClS
Molecular Weight 253.59 g/mol
IUPAC Name 2-(3-bromo-2-methylpropyl)-5-chlorothiophene
Standard InChI InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3
Standard InChI Key ZIFYQFLYUPDCEH-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=C(S1)Cl)CBr

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene belongs to the class of halogenated thiophenes, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C₈H₁₀BrClS, with a molecular weight of 253.59 g/mol. The IUPAC name specifies the substituents: a 3-bromo-2-methylpropyl group at position 2 and a chlorine atom at position 5 of the thiophene ring.

Key Structural Attributes:

  • Thiophene backbone: Provides aromatic stability and π-conjugation.

  • Halogen substituents: Bromine (electrophilic site) and chlorine (directing group) influence reactivity.

  • Branched alkyl chain: The 2-methylpropyl group introduces steric effects.

PropertyValueSource
Molecular FormulaC₈H₁₀BrClS
Molecular Weight253.59 g/mol
Canonical SMILESCC(CC1=C(C=CS1)Cl)CBr
InChI KeyFUDTVFWAGLTEGK-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of halogenated thiophenes typically involves Friedel-Crafts alkylation or coupling reactions. For 2-(3-bromo-2-methylpropyl)-5-chlorothiophene, a plausible pathway includes:

  • Thiophene Functionalization:

    • Chlorination at position 5 using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) .

    • Introduction of the 3-bromo-2-methylpropyl group via Friedel-Crafts alkylation with 3-bromo-2-methylpropene .

  • Key Reagents:

    • 3-Bromo-2-methylpropene (CAS: 1458-98-6): A reactive alkene used for introducing branched alkyl chains .

    • p-Bromofluorobenzene: Employed in coupling reactions to stabilize intermediates .

Optimization Challenges

  • Regioselectivity: Ensuring halogen placement at specific positions requires directed metallation or protecting group strategies.

  • Yield Improvements: Patent CN104892566A reports yields up to 70% for similar compounds using boron trifluoride etherate, though cost remains a concern .

Physicochemical Properties

Physical State and Stability

  • Appearance: Typically a clear, colorless to pale yellow liquid.

  • Density: ~1.339 g/mL (estimated from analogous compounds) .

  • Solubility: Miscible with organic solvents like chloroform and ethyl acetate .

Spectroscopic Data

  • NMR: Expected signals include a singlet for the thiophene protons (δ 6.8–7.2 ppm) and multiplets for the alkyl chain.

  • MS (ESI): Molecular ion peak at m/z 253.59 ([M]⁺).

Reactivity and Chemical Behavior

Halogen-Directed Reactivity

  • Electrophilic Substitution: Chlorine at position 5 deactivates the ring but directs incoming electrophiles to positions 3 and 4.

  • Nucleophilic Displacement: Bromine on the propyl group participates in SN2 reactions, enabling further functionalization .

Comparative Reactivity:

Reaction Type5-Chloro Isomer3-Chloro Isomer
Electrophilic AromaticPrefers meta-substitutionOrtho/para-directing
AlkylationModerate steric hindranceHigh steric hindrance

Applications in Industrial and Academic Contexts

Medicinal Chemistry

Halogenated thiophenes are explored as:

  • Kinase Inhibitors: Bromine enhances hydrophobic interactions with ATP-binding pockets.

  • Antimicrobial Agents: Chlorine improves membrane permeability (e.g., against Staphylococcus aureus).

Agrochemical Development

  • Herbicide Intermediates: The compound’s stability under UV light makes it suitable for field applications.

  • Synergistic Formulations: Combined with fluorophenyl groups, it enhances pest resistance profiles .

Comparative Analysis with Related Compounds

CompoundSubstituentsKey Differences
2-(3-Bromo-2-methylpropyl)-3-chlorothiopheneCl at position 3Altered electronic effects
5-Bromo-2-methylphenyl-2-(4-fluorophenyl)thiophene Fluorophenyl groupEnhanced photostability
3-Bromo-2-methylpropene Allylic bromideUsed as alkylating agent

Recent Research and Future Directions

Emerging Trends

  • Catalytic Asymmetric Synthesis: Chiral phase-transfer catalysts for enantioselective alkylation .

  • Materials Science: Incorporation into conductive polymers for organic electronics.

Knowledge Gaps

  • Toxicological Profiles: Limited data on ecotoxicology and biodegradation.

  • Synthetic Scalability: High-cost reagents like boron trifluoride necessitate alternative catalysts .

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